molecular formula C22H16FN3O5S B12364406 PAR4 antagonist 3

PAR4 antagonist 3

Cat. No.: B12364406
M. Wt: 453.4 g/mol
InChI Key: RBFSJRLVUDQWIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PAR4 antagonist 3 is a compound that inhibits the activity of protease-activated receptor 4 (PAR4). Protease-activated receptors are a family of G protein-coupled receptors that play significant roles in various physiological processes, including thrombosis, inflammation, and cancer. PAR4, in particular, is involved in platelet activation and aggregation, making it a target for antithrombotic therapies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PAR4 antagonist 3 typically involves a multi-step process. One common synthetic route includes the following steps :

    Formation of the Core Structure: The core structure of the compound is synthesized using a series of condensation reactions.

    Functional Group Modifications: Various functional groups are introduced to the core structure through substitution reactions.

    Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to increase yield and purity, as well as implementing large-scale purification techniques .

Chemical Reactions Analysis

Types of Reactions

PAR4 antagonist 3 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the synthesis and modification of this compound include:

    Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate.

    Reducing Agents: Such as sodium borohydride and lithium aluminum hydride.

    Substituting Agents: Such as alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, each with different functional groups that can enhance or modify its biological activity .

Scientific Research Applications

PAR4 antagonist 3 has a wide range of scientific research applications, including :

    Chemistry: Used as a tool compound to study the structure-activity relationships of protease-activated receptor antagonists.

    Biology: Employed in research to understand the role of PAR4 in cellular signaling and platelet function.

    Medicine: Investigated as a potential therapeutic agent for the treatment of thrombotic disorders and inflammatory diseases.

    Industry: Utilized in the development of new antithrombotic drugs and other therapeutic agents.

Mechanism of Action

PAR4 antagonist 3 exerts its effects by binding to the protease-activated receptor 4 and inhibiting its activation. This prevents the receptor from initiating downstream signaling pathways that lead to platelet activation and aggregation. The molecular targets of this compound include the extracellular domain of PAR4, where it blocks the binding of thrombin and other activating proteases .

Comparison with Similar Compounds

PAR4 antagonist 3 is unique compared to other similar compounds due to its high selectivity and potency in inhibiting PAR4. Similar compounds include :

    BMS-986120: Another potent and selective PAR4 antagonist developed by Bristol-Myers Squibb.

    YD-3: A small-molecule PAR4 antagonist that inhibits platelet activation.

    Indazole and Indole Derivatives: These compounds also act as PAR4 antagonists but may have different selectivity profiles.

Properties

Molecular Formula

C22H16FN3O5S

Molecular Weight

453.4 g/mol

IUPAC Name

6-[2-[(4-fluorophenoxy)methyl]-2,3-dihydrofuro[3,2-h][1,4]benzodioxin-8-yl]-2-methoxyimidazo[2,1-b][1,3,4]thiadiazole

InChI

InChI=1S/C22H16FN3O5S/c1-27-22-25-26-9-16(24-21(26)32-22)18-8-12-2-7-17-20(19(12)31-18)30-15(11-29-17)10-28-14-5-3-13(23)4-6-14/h2-9,15H,10-11H2,1H3

InChI Key

RBFSJRLVUDQWIG-UHFFFAOYSA-N

Canonical SMILES

COC1=NN2C=C(N=C2S1)C3=CC4=C(O3)C5=C(C=C4)OCC(O5)COC6=CC=C(C=C6)F

Origin of Product

United States

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